molecular formula C4H6F2O4S B6615905 2-(2,2-difluoroethanesulfonyl)acetic acid CAS No. 1178684-85-9

2-(2,2-difluoroethanesulfonyl)acetic acid

Cat. No.: B6615905
CAS No.: 1178684-85-9
M. Wt: 188.15 g/mol
InChI Key: RJPIQECPLXVXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethanesulfonyl)acetic acid is an organic compound with the molecular formula C4H6F2O4S. It is known for its unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by the presence of two fluorine atoms and a sulfonyl group attached to an acetic acid moiety, making it a valuable reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoroethanesulfonyl)acetic acid typically involves the reaction of fluorosulfonyl fluoride (FSO2F) with difluoroacetic acid (CH2F2COOH). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{FSO}_2\text{F} + \text{CH}_2\text{F}_2\text{COOH} \rightarrow \text{FSO}_2\text{CF}_2\text{COOH} ]

The reaction is usually conducted in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through distillation or crystallization, followed by drying and packaging for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethanesulfonyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in various alkyl or aryl derivatives .

Scientific Research Applications

2-(2,2-Difluoroethanesulfonyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-difluoroethanesulfonyl)acetic acid involves its ability to act as a source of difluorocarbene (CF2). The difluorocarbene intermediate can react with various nucleophiles, leading to the formation of difluoromethylated products. This reactivity is exploited in organic synthesis to introduce difluoromethyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethanesulfonyl)benzoic acid
  • 2-(2,2-Difluoroethanesulfonyl)propionic acid
  • 2-(2,2-Difluoroethanesulfonyl)butyric acid

Uniqueness

2-(2,2-Difluoroethanesulfonyl)acetic acid is unique due to its specific combination of a difluoromethyl group and a sulfonyl group attached to an acetic acid moiety. This structure imparts distinct reactivity and properties, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

2-(2,2-difluoroethylsulfonyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O4S/c5-3(6)1-11(9,10)2-4(7)8/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPIQECPLXVXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.